molecular formula C12H19O6PS B016672 (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate CAS No. 31618-90-3

(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate

Cat. No.: B016672
CAS No.: 31618-90-3
M. Wt: 322.32 g/mol
InChI Key: UOEFFQWLRUBDME-UHFFFAOYSA-N
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Description

(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate (CAS 31618-90-3) is a high-value organophosphorus compound primarily recognized as a critical synthetic intermediate in pharmaceutical development. Its significant research value lies in its role as a key precursor in the synthesis of nucleoside phosphonate analogs, most notably for antiviral medications such as Tenofovir . The molecule features a sulfonate ester group adjacent to a phosphonate moiety, which makes it an excellent electrophile for introducing the phosphonomethyl group into target molecules via nucleophilic substitution reactions . This reactivity is extensively utilized in constructing carbon-phosphorus bonds, a crucial step in creating acyclic nucleotide analogues that act as potent inhibitors of viral polymerases . Presenting as a light yellow oily liquid , the compound has a molecular formula of C12H19O6PS and a molecular weight of 322.31 g/mol . It has a measured density of approximately 1.255-1.3 g/cm³ and a boiling point of 441.7°C at 760 mmHg . Researchers should note that this material is classified as harmful, with potential hazards including skin irritation, serious eye irritation, and toxicity if inhaled or swallowed . Safe handling requires the use of appropriate personal protective equipment, including gloves and eye/face protection, and should only be performed in a well-ventilated hood . It is stable under recommended storage conditions in closed vessels, under an inert atmosphere, and at 2-8°C . This compound is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

diethoxyphosphorylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O6PS/c1-4-16-19(13,17-5-2)10-18-20(14,15)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEFFQWLRUBDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400648
Record name (Diethoxyphosphoryl)methyl 4-methylbenzene-1-sulfonate
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Molecular Weight

322.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31618-90-3
Record name Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31618-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Diethoxyphosphoryl)methyl 4-methylbenzene-1-sulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, diethyl ester
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Record name Tosyloxymethyl diethyl phosphonate
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Preparation Methods

Step 1: Synthesis of Diethyl (Hydroxymethyl)phosphonate

Diethyl (hydroxymethyl)phosphonate is synthesized by reacting diethyl phosphite with paraformaldehyde under basic conditions. Key variables include:

  • Catalyst selection : Sodium carbonate, potassium carbonate, or triethylamine are commonly used. The patent CN105541910A reports superior yields with sodium carbonate (74.1–80.5%) compared to triethylamine (75.4%).

  • Solvent effects : Isopropanol and ethanol yield higher purity (99.0–99.2%) than dichloromethane or DMF.

  • Temperature : Optimal reaction temperatures range from 80°C to 89°C, with prolonged heating (5–6 hours) ensuring complete conversion.

Step 2: Sulfonylation with Tosyl Chloride

The hydroxymethyl intermediate undergoes sulfonylation using tosyl chloride in dichloromethane. Critical parameters include:

  • Acid scavengers : Triethylamine neutralizes HCl byproducts, with molar ratios of 1.2–1.5 equivalents relative to tosyl chloride.

  • Temperature control : Reactions are initiated at 0°C to minimize side reactions, followed by gradual warming to 26–29°C.

  • Purification : Molecular distillation achieves >99% purity, whereas solvent extraction yields crude products requiring further refinement.

Experimental Protocols and Optimization

Patent-Derived Methodology (CN105541910A)

The patent outlines six embodiments with varying catalysts and solvents (Table 1):

Table 1: Yield and Purity Across Patent Embodiments

EmbodimentCatalystSolventYield (%)Purity (%)
1Salt of wormwoodIsopropanol80.199.2
2Salt of wormwoodIsopropanol80.599.1
3Salt of wormwoodDichloromethane77.299.0
4Salt of wormwoodDMF79.099.1
5Sodium carbonateIsopropanol74.199.1
6TriethylamineToluene75.499.1

Key findings:

  • Salt of wormwood : This catalyst outperforms sodium carbonate and triethylamine, likely due to its bifunctional acidity and basicity, which accelerate formaldehyde activation.

  • Solvent polarity : Polar aprotic solvents like isopropanol enhance nucleophilicity, whereas dichloromethane’s low boiling point simplifies solvent removal.

Academic Protocol (RSC Advances)

A complementary approach from the Royal Society of Chemistry employs potassium carbonate in ethanol (Table 2):

Table 2: RSC Method Performance Metrics

ParameterValue
CatalystPotassium carbonate
SolventEthanol
Reaction time5 hours
Yield100% (crude)
Purification methodReduced pressure distillation

Notably, this method avoids molecular distillation but achieves quantitative crude yields, underscoring ethanol’s efficacy in stabilizing intermediates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The RSC protocol reports 1H^1H NMR data for diethyl (hydroxymethyl)phosphonate:

  • δ = 1.34 ppm (t, J = 7.1 Hz, 6H, -OCH2_2CH3_3)

  • δ = 3.91 ppm (d, JPH_{P–H} = 5.9 Hz, 2H, -CH2_2OP)

  • δ = 4.17 ppm (m, J = 7.4 Hz, 4H, -OCH2_2CH3_3).

Post-sulfonylation, the 1H^1H NMR spectrum shows a downfield shift for the methylene group (δ = 4.5–4.7 ppm), confirming successful tosylation.

Chromatographic Monitoring

  • Gas chromatography (GC) : Used to track diethyl phosphite consumption (residual <0.2%).

  • Thin-layer chromatography (TLC) : Monitors tosyl chloride depletion in step 2.

Comparative Analysis of Methodologies

Yield and Efficiency

  • Patent methods : Yields range from 74.1% to 80.5%, with isopropanol and salt of wormwood being optimal.

  • RSC method : Achieves 100% crude yield but requires distillation for purity.

Solvent and Environmental Impact

  • Isopropanol vs. ethanol : Both are renewable solvents, but ethanol’s lower toxicity aligns with green chemistry principles.

  • Dichloromethane concerns : Its neurotoxicity necessitates stringent safety measures, favoring alternatives like ethyl acetate.

Industrial Scalability and Challenges

Catalyst Recovery

Salt of wormwood and triethylamine are non-recoverable in patent methods, increasing costs. Immobilized catalysts could mitigate this.

Purification Trade-offs

Molecular distillation ensures high purity but demands specialized equipment. Solvent extraction, though simpler, may compromise yield .

Scientific Research Applications

2.1. Reagent for Hydroxy Group Protection

DESMP serves as an effective reagent for the protection of hydroxy groups in organic molecules. This application is crucial in multi-step synthetic pathways where selective functionalization is required. The protection allows for the subsequent reactions to occur without interference from the hydroxy groups.

2.2. Synthesis of Phosphonate Esters

The compound is also utilized as a precursor for synthesizing various phosphonate esters. These esters are important in the development of pharmaceuticals and agrochemicals due to their biological activity and ability to mimic phosphate groups.

3.1. Antiviral Agents

Recent studies have highlighted the potential of DESMP in the synthesis of antiviral compounds. For instance, it has been incorporated into lipid prodrugs of cidofovir, targeting double-stranded DNA viruses such as adenovirus and monkeypox virus. The modification enhances the stability and bioavailability of these antiviral agents, indicating a promising avenue for therapeutic development against viral infections .

3.2. Anticancer Research

Research has indicated that compounds derived from DESMP may exhibit anticancer properties. In vitro studies suggest that these derivatives can induce phenotypic changes in cancer cells, promoting characteristics similar to non-cancerous cells, thus inhibiting tumor growth and metastasis . The mechanism involves alterations in cellular structures and signaling pathways that are critical for cancer progression.

Case Studies and Research Findings

Study TitleYearFindings
Synthesis of Disulfide-Incorporated Lipid Prodrugs2023Demonstrated enhanced antiviral activity against dsDNA viruses using DESMP-derived compounds .
Anticancer Activity of Phosphonates2022Found that DESMP derivatives can suppress tumor growth in xenograft models through modulation of cellular signaling pathways .
Hydroxy Group Protection Strategies2021Evaluated the efficiency of DESMP in protecting hydroxy groups during complex organic syntheses, leading to higher yields .

Mechanism of Action

The mechanism of action of diethyl(tosyloxy)methylphosphonate involves the activation of the phosphonate group, which can then participate in various chemical reactions. The tosyl group acts as a leaving group, allowing for the substitution of the phosphonate group with other nucleophiles . This mechanism is crucial for its use in the synthesis of phosphonate esters and other compounds .

Comparison with Similar Compounds

1-(Diethoxyphosphoryl)vinyl 4-methylbenzenesulfonate (Compound 66)

  • Structure : Replaces the methyl group with a vinyl (-CH=CH₂) group attached to the phosphoryl moiety.
  • Synthesis : Prepared from diethyl acetylphosphonate and TsCl using DBU as a base, achieving 87% yield .
  • Properties : Molecular weight 357.05 g/mol (as M+Na⁺), light yellow solid. NMR data (¹H, ¹³C, ³¹P) confirms distinct vinyl proton signals (δ 5.89 ppm) and phosphorus coupling (Jₚ‑C = 23.16 Hz) .
  • Applications : Precursor for aziridine-2-phosphonates, which exhibit biological activities such as antimicrobial or enzyme inhibition .
  • Key Difference : The vinyl group enhances reactivity in cycloaddition or nucleophilic substitution reactions compared to the methyl group in the parent compound.

Diethyl 4-Methoxybenzylphosphonate

  • Structure : Lacks the sulfonate group; features a 4-methoxybenzyl substituent on the phosphonate.
  • Molecular Formula : C₁₂H₁₉O₄P (MW: 258.25 g/mol) .
  • Synthesis: Condensation of p-methoxybenzaldehyde with diethylphosphite and NH₄OAc in ethanol .
  • Applications : Used in organic synthesis to introduce methoxy-substituted phosphonate groups, e.g., in ligand design or catalytic systems.
  • Key Difference : Absence of sulfonate reduces hydrophilicity, limiting utility in aqueous-phase reactions.

4,4-Bis(diethoxyphosphoryl)butyl 4-methylbenzenesulfonate

  • Structure : Contains two diethoxyphosphoryl groups on a butyl chain attached to the toluenesulfonate.
  • Molecular Formula : C₁₉H₃₄O₉P₂S (MW: 500.48 g/mol) .
  • Applications: Potential use in multi-step syntheses requiring sequential phosphorylations, such as nucleotide analogs.
  • Key Difference : Extended alkyl chain and dual phosphoryl groups increase steric hindrance and molecular weight, affecting solubility and reaction kinetics.

Comparative Data Table

Compound Molecular Formula MW (g/mol) Key Functional Groups Synthetic Yield Applications
(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate C₁₂H₁₉O₆PS 322.31 Phosphoryl, sulfonate 93% Antiviral intermediates
1-(Diethoxyphosphoryl)vinyl 4-methylbenzenesulfonate C₁₃H₁₉O₆PS 357.05 (M+Na⁺) Vinyl, phosphoryl, sulfonate 87% Aziridine precursors
Diethyl 4-methoxybenzylphosphonate C₁₂H₁₉O₄P 258.25 Methoxybenzyl, phosphonate Not reported Organic synthesis
4,4-Bis(diethoxyphosphoryl)butyl 4-methylbenzenesulfonate C₁₉H₃₄O₉P₂S 500.48 Bis-phosphoryl, sulfonate Not reported Complex phosphorylations

Key Research Findings

Reactivity : The vinyl derivative (Compound 66) shows higher reactivity in Michael additions and cyclizations due to the electron-deficient vinyl group .

Biological Activity : Aziridine-2-phosphonates derived from Compound 66 demonstrate antimicrobial properties, whereas the parent compound is primarily a synthetic intermediate .

Thermal Stability : The target compound’s high boiling point (441.7°C) makes it suitable for high-temperature reactions, unlike the more volatile 4-methoxybenzylphosphonate.

Biological Activity

(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate, with the chemical formula C12_{12}H19_{19}O6_6PS and CAS number 31618-90-3, is a phosphonate compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a central phosphonate group (P(O)(OR)2_2) where R represents ethyl groups, along with a methylbenzenesulfonyl moiety connected via a methylene bridge. This unique structure allows for various interactions with biological targets due to the presence of multiple functional groups that can engage in hydrogen bonding and ionic interactions .

PropertyValue
Molecular Weight322.31 g/mol
Boiling PointNot available
Log P (octanol-water)2.56
H-bond Acceptors6
H-bond Donors0
GI AbsorptionHigh
BBB PermeantNo

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

One significant area of study is the compound's ability to inhibit 5'-ectonucleotidase (CD73) , an enzyme involved in adenosine production. Inhibitors of CD73 are of particular interest due to their potential therapeutic roles in cancer and autoimmune diseases. In vitro studies demonstrated that derivatives of this compound could inhibit CD73 activity by up to 82% at high concentrations, indicating a promising avenue for further research and development .

  • Inhibition Data :
    • IC50 Values : The IC50 values for various derivatives ranged from 35 µM to higher concentrations depending on structural modifications.
    • Enzymatic Assays : Compounds were evaluated using both recombinant protein assays and cellular assays, revealing differences in inhibition efficacy depending on the assay type.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study assessed the antimicrobial effects against E. coli and S. aureus, showing significant inhibition at concentrations above 100 µg/mL.
    • Results indicated a dose-dependent response with minimal cytotoxic effects on human cell lines.
  • CD73 Inhibition Study :
    • A recent study focused on the inhibition of CD73 by this compound and its derivatives, demonstrating substantial inhibition in both cell-based assays and recombinant enzyme assays.
    • The study highlighted the importance of structural modifications in enhancing inhibitory potency.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution using diethyl phosphonomethanol (169 alcohol) and 4-methylbenzenesulfonyl chloride (TsCl) in acetonitrile (ACN) at 0°C, with triethylamine (Et₃N) as a base. The reaction is monitored by TLC to confirm consumption of starting materials. Post-reaction, extraction with ethyl acetate and water, followed by column chromatography (100% EtOAc → 5% MeOH/EtOAc gradient), yields the product as a yellow oil with 93% purity . Alternative methods using dichloromethane (CH₂Cl₂) under inert atmosphere at 20°C for 4 hours achieve 92% yield, highlighting solvent flexibility .
  • Key Data :

SolventTemperatureCatalystYieldReference
ACN0°CEt₃N93%
CH₂Cl₂20°CEt₃N92%

Q. How is the structure of this compound validated post-synthesis?

  • Methodology : Structural confirmation relies on ¹H NMR , ¹³C NMR , and ³¹P NMR spectroscopy. Key NMR signals include:

  • ¹H NMR : δ 1.36 (t, 6H, OCH₂CH₃), δ 4.22–4.30 (m, 4H, OCH₂CH₃), δ 7.49–7.62 (aromatic protons from tosyl group) .
  • ³¹P NMR : A singlet near δ 20–22 ppm confirms the phosphoryl group .
    • Validation : Cross-referencing with literature NMR data ensures accuracy. Mass spectrometry (MS) further corroborates the molecular ion peak (m/z 322.31) .

Q. What purification strategies are effective for isolating this compound?

  • Methodology : Silica gel column chromatography with EtOAc/MeOH gradients effectively removes unreacted TsCl and byproducts. Salting-out with NaCl during extraction minimizes aqueous impurities . For large-scale synthesis, vacuum distillation (boiling point ~441.7°C) or recrystallization in non-polar solvents (e.g., hexane) may enhance purity .

Advanced Research Questions

Q. How does this compound participate in nucleophilic substitution reactions, and what factors influence its reactivity?

  • Mechanistic Insight : The tosyl group acts as a leaving group, enabling displacement by nucleophiles (e.g., amines, alcohols). Reactivity is enhanced by the electron-withdrawing phosphoryl group, which stabilizes the transition state. Solvent polarity (e.g., DMF vs. THF) and temperature (0°C to 80°C) significantly affect reaction rates and selectivity .
  • Case Study : In aziridine synthesis, this compound reacts with benzylamine under modified Gabriel-Cromwell conditions, forming aziridin-2-ylphosphonates with >85% enantiomeric excess (ee) when chiral catalysts are employed .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and charged aerosol detection (CAD) identifies residual TsCl and phosphonate derivatives. Limit of detection (LOD) for TsCl is ~0.1% w/w. ³¹P NMR quantifies phosphorylated byproducts .
  • Data Conflict Resolution : Discrepancies in impurity profiles between small- and large-scale batches often stem from incomplete mixing or temperature gradients, requiring DOE (Design of Experiments) optimization .

Q. What role does this compound play in transition-metal-catalyzed reactions?

  • Application : It serves as a phosphorylating agent in nickel-catalyzed hydrocyanation and cobalt-mediated radical cyclization. For example, in Co-catalyzed diene cyclization, the phosphoryl group directs regioselectivity, favoring 5-membered ring formation over 6-membered analogs (3:1 ratio) .
  • Mechanistic Role : The phosphoryl moiety stabilizes radical intermediates via hyperconjugation, as evidenced by EPR spectroscopy .

Methodological Challenges and Solutions

Q. How can researchers address low yields in reactions involving sterically hindered nucleophiles?

  • Solution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve solubility. Elevated temperatures (60–80°C) and microwave-assisted synthesis reduce reaction times from 24 hours to <2 hours .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (H315, H318) .
  • Avoid aqueous workup at high pH (>10), as hydrolysis releases toxic toluenesulfonic acid .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate
Reactant of Route 2
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(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate

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